molecular formula C14H10Cl3FO2 B14501259 1-Chloro-4-(2,4-dichlorophenoxy)-2-(2-fluoroethoxy)benzene CAS No. 65063-40-3

1-Chloro-4-(2,4-dichlorophenoxy)-2-(2-fluoroethoxy)benzene

Cat. No.: B14501259
CAS No.: 65063-40-3
M. Wt: 335.6 g/mol
InChI Key: MZCQIPXBDLJKSW-UHFFFAOYSA-N
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Description

1-Chloro-4-(2,4-dichlorophenoxy)-2-(2-fluoroethoxy)benzene is an organic compound that belongs to the class of chlorinated aromatic ethers These compounds are often used in various industrial applications due to their chemical stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4-(2,4-dichlorophenoxy)-2-(2-fluoroethoxy)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-chloro-2-fluoroethanol and 2,4-dichlorophenol.

    Etherification Reaction: The 2,4-dichlorophenol undergoes an etherification reaction with 1-chloro-2-fluoroethanol in the presence of a base such as potassium carbonate. This reaction forms the intermediate 2-(2,4-dichlorophenoxy)-1-chloro-2-fluoroethane.

    Chlorination: The intermediate is then subjected to chlorination using a chlorinating agent like thionyl chloride or phosphorus pentachloride to introduce the additional chlorine atom, resulting in the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-(2,4-dichlorophenoxy)-2-(2-fluoroethoxy)benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the molecule can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the aromatic ring or the ether linkage, leading to different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents under reflux conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products like phenols, amines, or thiol ethers.

    Oxidation Products: Quinones or other oxidized aromatic compounds.

    Reduction Products: Reduced aromatic rings or cleaved ether linkages.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(2,4-dichlorophenoxy)-2-(2-fluoroethoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-4-(2,4-dichlorophenoxy)benzene: Lacks the fluoroethoxy group, which may affect its reactivity and applications.

    2,4-Dichlorophenoxyacetic acid (2,4-D): A well-known herbicide with a similar phenoxy structure but different functional groups.

    4-Chloro-2-(2,4-dichlorophenoxy)phenol: Another chlorinated phenoxy compound with different substitution patterns.

Uniqueness

1-Chloro-4-(2,4-dichlorophenoxy)-2-(2-fluoroethoxy)benzene is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical properties, reactivity, and potential applications. The combination of these halogens in the molecule can enhance its stability, lipophilicity, and ability to interact with specific molecular targets.

Properties

CAS No.

65063-40-3

Molecular Formula

C14H10Cl3FO2

Molecular Weight

335.6 g/mol

IUPAC Name

2,4-dichloro-1-[4-chloro-3-(2-fluoroethoxy)phenoxy]benzene

InChI

InChI=1S/C14H10Cl3FO2/c15-9-1-4-13(12(17)7-9)20-10-2-3-11(16)14(8-10)19-6-5-18/h1-4,7-8H,5-6H2

InChI Key

MZCQIPXBDLJKSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)Cl)OCCF)Cl

Origin of Product

United States

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